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molecular formula C7H5NO3S B8090277 5-Methyl-2h-thieno[2,3-d][1,3]oxazine-2,4(1h)-dione

5-Methyl-2h-thieno[2,3-d][1,3]oxazine-2,4(1h)-dione

Cat. No. B8090277
M. Wt: 183.19 g/mol
InChI Key: WBLHZJOTBCBRCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07462620B2

Procedure details

A mixture of ethyl 2-amino-4-methylthiophene-3-carboxylate (5 g, 0.03 mol) in methanol (25 ml) and aq. 2M sodium hydroxide (20.24 ml, 0.04 mol) was heated under reflux for 4 h. After cooling the solvents were evaporated, the residue dissolved in water (30 ml) and a 20% solution of phosgene in toluene (24 ml, 0.05 mol) added dropwise with ice cooling. After a further 30 min the solid which had precipitated was filtered, washed with water then ether, and dried to give the title compound 2.93 g (59%). 1H NMR (d6-DMSO) δ 2.31 (3H, s), 6.78 (1H, s), 12.50 (1H, br. s).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20.24 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
24 mL
Type
reactant
Reaction Step Two
Yield
59%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][CH:4]=[C:5]([CH3:12])[C:6]=1[C:7]([O:9][CH2:10]C)=[O:8].[OH-].[Na+].C(Cl)(Cl)=[O:16].C1(C)C=CC=CC=1>CO>[CH3:12][C:5]1[C:6]2[C:7](=[O:8])[O:9][C:10](=[O:16])[NH:1][C:2]=2[S:3][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC=1SC=C(C1C(=O)OCC)C
Name
Quantity
20.24 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
24 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the solvents
CUSTOM
Type
CUSTOM
Details
were evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in water (30 ml)
CUSTOM
Type
CUSTOM
Details
After a further 30 min the solid which had precipitated
Duration
30 min
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
ether, and dried

Outcomes

Product
Name
Type
product
Smiles
CC1=CSC=2NC(OC(C21)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.93 g
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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